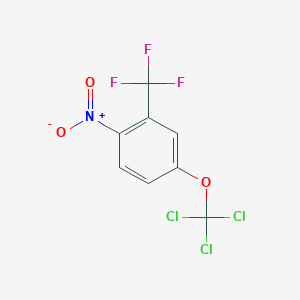

1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for substituted benzene derivatives. The compound name indicates the precise positioning of three distinct functional groups on the benzene ring: a nitro group at position 1, a trichloromethoxy group at position 4, and a trifluoromethyl group at position 2. The numbering system begins with the nitro group as the principal functional group, establishing the reference point for positional assignments of the remaining substituents.

Related compounds in this chemical family demonstrate the systematic relationship between positional isomers. The compound 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene, bearing Chemical Abstracts Service registry number 1417567-23-7, represents a closely related positional isomer where the nitro and trichloromethoxy groups exchange positions. This structural relationship highlights the importance of precise nomenclature in distinguishing between chemically similar but distinct molecular entities.

The International Union of Pure and Applied Chemistry name for the target compound would be 4-nitro-3-(trifluoromethyl)phenyl trichloromethyl ether, reflecting the ether linkage between the phenyl ring and the trichloromethyl group. Alternative naming systems may describe this compound as a trichloromethoxy derivative of nitrotrifluoromethylbenzene, emphasizing the substituent pattern on the aromatic core structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₃Cl₃F₃NO₃, reflecting its complex elemental composition. This formula indicates the presence of eight carbon atoms forming the aromatic ring and substituent groups, three hydrogen atoms remaining on the benzene ring after substitution, three chlorine atoms in the trichloromethoxy group, three fluorine atoms in the trifluoromethyl group, one nitrogen atom in the nitro group, and three oxygen atoms distributed between the nitro and trichloromethoxy functionalities.

The molecular weight of this compound is 324.47 grams per mole, making it a relatively heavy organic molecule due to the multiple halogen atoms. The high molecular weight reflects the substantial mass contribution from the chlorine and fluorine substituents, which together account for approximately 65% of the total molecular mass. This high halogen content significantly influences the compound's physical properties, including density, boiling point, and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃Cl₃F₃NO₃ | |

| Molecular Weight | 324.47 g/mol | |

| Carbon Content | 29.6% | Calculated |

| Halogen Content | 65.2% | Calculated |

| Oxygen Content | 14.8% | Calculated |

The elemental composition analysis reveals the predominance of halogen atoms in the molecular structure, which fundamentally affects the compound's electronic properties and chemical behavior. The carbon framework provides the structural backbone, while the heteroatoms introduce significant electronic perturbations that modify the aromatic system's reactivity patterns.

Stereoelectronic Effects of Substituent Groups

The stereoelectronic effects in this compound arise from the complex interplay of three strongly electron-withdrawing substituents positioned around the benzene ring. The nitro group at position 1 exerts powerful electron-withdrawing effects through both inductive and resonance mechanisms, significantly depleting electron density from the aromatic system. This group's planar geometry allows for effective conjugation with the benzene π-system, creating a substantial dipole moment and reducing the nucleophilicity of the aromatic ring.

The trifluoromethyl group at position 2 contributes additional electron-withdrawing character through strong inductive effects, though it lacks the resonance component present in the nitro group. The high electronegativity of fluorine atoms creates a powerful electron-withdrawing field that further depletes electron density from the benzene ring. The spatial proximity of the trifluoromethyl group to the nitro substituent creates a synergistic electronic effect that enhances the overall electron deficiency of the aromatic system.

The trichloromethoxy group at position 4 presents a unique electronic situation, combining the electron-withdrawing nature of the trichloromethyl portion with the electron-donating potential of the oxygen atom through resonance. However, the strong electron-withdrawing effect of the three chlorine atoms likely dominates, making this substituent overall electron-withdrawing despite the oxygen linkage. The positioning of this group para to the nitro substituent creates additional electronic interactions that influence the compound's reactivity and stability.

The cumulative effect of these three electron-withdrawing groups creates an extremely electron-deficient aromatic system with significantly altered reactivity compared to simple benzene derivatives. This electronic perturbation affects the compound's spectroscopic properties, reducing the electron density available for π-π* transitions and shifting absorption bands to higher energies. The strong electron-withdrawing nature of all substituents also impacts the compound's chemical stability and potential for nucleophilic aromatic substitution reactions.

Comparative Analysis of Isomeric Forms

The isomeric relationships within the nitro-trichloromethoxy-trifluoromethylbenzene family demonstrate the significant impact of substituent positioning on molecular properties and chemical behavior. The comparison between this compound and its positional isomer 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene reveals fundamental differences in electronic distribution and potential reactivity patterns.

In the 2-nitro isomer, documented with Chemical Abstracts Service number 1417567-23-7, the nitro group occupies an ortho position relative to the trichloromethoxy substituent, creating different steric and electronic interactions compared to the 1-nitro isomer. This positional change affects the compound's dipole moment, intermolecular interactions, and potential for intramolecular effects such as hydrogen bonding or steric hindrance between adjacent substituents.

The electronic effects also differ significantly between isomers due to the varying distances and orientations between electron-withdrawing groups. In the 1-nitro-4-trichloromethoxy arrangement, the nitro and trichloromethoxy groups are positioned para to each other, allowing for through-conjugation effects that may stabilize certain electronic configurations. Conversely, the 2-nitro-1-trichloromethoxy arrangement places these groups in an ortho relationship, potentially creating different electronic interactions and steric effects.

The trifluoromethyl group positioning also varies between isomers, occupying different relationships with the other substituents and creating distinct electronic environments. These positional differences influence the compounds' physical properties, including melting points, solubility characteristics, and spectroscopic signatures. The systematic study of these isomeric relationships provides valuable insights into structure-property relationships in polysubstituted aromatic systems and guides the rational design of related compounds with tailored properties.

Properties

IUPAC Name |

1-nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-6(15(16)17)5(3-4)7(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADVBQVAYRIQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Aromatic Precursors

Initial nitration of suitable aromatic precursors is a common starting point. Typically, a benzene derivative bearing the trifluoromethyl and trichloromethoxy groups is nitrated to introduce the nitro group at the desired position.

- Methodology:

- Use of a nitrating mixture, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature (0–5°C) to prevent over-nitration.

- The nitration is directed to the para-position relative to existing substituents, leveraging the directing effects of the trifluoromethyl and trichloromethoxy groups.

- Similar aromatic nitration reactions are well-documented, with yields influenced by substituent effects and reaction conditions. For example, a process described in patent EP3670492A1 involves nitration of related aromatic compounds, emphasizing mild conditions and environmental considerations.

Chlorination and Introduction of Trichloromethoxy Group

The synthesis of the trichloromethoxy group involves chlorination of aromatic methoxy derivatives, followed by substitution with trichloromethyl groups.

-

- Chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide are used.

- Catalysts like phosphorus trichloride or benzoyl peroxide facilitate chlorination.

- Reactions are typically performed in chlorinated solvents such as dichloromethane or chlorobenzene at temperatures around 50–120°C.

Trichloromethoxy Group Formation:

- The process involves reacting chlorinated intermediates with anhydrous hydrogen fluoride (HF) to substitute chlorine atoms with fluorine, forming the trifluoromethyl group.

- Alternatively, chloromethylation followed by fluorination can be employed.

- Patent WO2016125185A2 describes a multi-step process involving chlorination of aromatic compounds, followed by fluorination to install the trifluoromethyl group, emphasizing mild reaction conditions and solvent choices to optimize yield and environmental safety.

Nitration to Form the Nitrobenzene Derivative

Following chlorination and substitution steps, nitration is performed to introduce the nitro group at the para-position relative to the other substituents.

-

- The chlorinated and trifluoromethylated intermediate is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature (preferably 0–5°C).

- Reaction times vary from 1 to 12 hours, depending on the substrate reactivity.

-

- The product is purified through filtration, distillation, or recrystallization, depending on purity requirements.

- Patent EP3670492A1 and other literature emphasize the importance of controlling reaction conditions to prevent over-nitration and to enhance selectivity for the para-position.

Purification and Final Product Isolation

The crude product is purified via:

- Evaporation of solvents

- Layer separation (for biphasic mixtures)

- Recrystallization from suitable solvents like ethanol or dichloromethane

-

- Purity levels of 90–99.5% are achievable, verified through chromatography and spectroscopic methods.

Data Table: Summary of Preparation Methods

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0–5°C | Introduce nitro group | Para-directing, controlled temperature |

| Chlorination | Sulfuryl chloride / N-chlorosuccinimide, 50–120°C | Chlorinate aromatic ring | Catalysts like PCl₃, solvents like chlorobenzene |

| Fluorination | Anhydrous HF, 80°C | Convert chloromethyl to trifluoromethyl | Environmentally sensitive step |

| Nitration | HNO₃ / H₂SO₄, 0–5°C | Final nitration | Para-position selectivity |

| Purification | Filtration, recrystallization | Isolate pure compound | Use of ethanol, dichloromethane |

Notes on Environmental and Industrial Considerations

- The process emphasizes mild reaction conditions and the use of less hazardous solvents where possible.

- Alternatives to chlorinated solvents and hazardous reagents are explored to reduce environmental impact.

- The multi-step synthesis is optimized for industrial scalability, with attention to yield, purity, and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid for nitro group reduction.

Substitution: Nucleophiles like amines or thiols for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Reduction: 1-Amino-4-(trichloromethoxy)-2-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic compounds through various chemical reactions such as reduction, substitution, and oxidation. The compound can be reduced to form 1-amino-4-(trichloromethoxy)-2-(trifluoromethyl)benzene or substituted to create various derivatives depending on the nucleophile used.

| Reaction Type | Product |

|---|---|

| Reduction | 1-Amino-4-(trichloromethoxy)-2-(trifluoromethyl)benzene |

| Substitution | Various substituted derivatives |

| Oxidation | Nitroso compounds |

Biological Research

Potential Biological Activities

Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Its unique chemical properties may contribute to potential therapeutic applications, especially in drug development . Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modify molecular interactions.

Pharmaceutical Development

Drug Development Applications

The compound is being investigated for its potential use in developing pharmaceuticals. The trifluoromethyl group is known for increasing the metabolic stability and bioavailability of drug candidates. For instance, similar compounds have been incorporated into anticancer drugs, which highlights the relevance of this compound in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for the creation of materials that can withstand harsh conditions or possess desirable physical properties .

Case Study 1: Synthesis of Trifluoromethyl Compounds

A notable study involved synthesizing bis(trifluoromethyl)benzene derivatives using this compound as a precursor. The process demonstrated high yields and purity levels, showcasing the compound's effectiveness as a starting material in fluorinated compound synthesis .

Another study focused on assessing the biological activity of derivatives synthesized from this compound. The results indicated promising antifungal activity against specific strains, suggesting potential applications in agricultural fungicides .

Mechanism of Action

The mechanism of action of 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s trichloromethoxy group (-OCC₃) introduces greater steric bulk and electron-withdrawing capacity compared to trifluoromethoxy (-OCF₃) in analogs .

Physicochemical Properties

Solubility and Stability

- Trichloromethoxy vs. Trifluoromethoxy : The -OCC₃ group in the target compound likely reduces solubility in polar solvents compared to -OCF₃ due to higher hydrophobicity .

- Thermal Stability: The combination of -NO₂ and -CF₃ groups may improve thermal stability, as seen in analogs like 1-Nitro-3,5-bis(trifluoromethyl)benzene, which is stable up to 200°C .

Spectroscopic Data

- NMR Shifts: The -CF₃ group produces distinct ¹⁹F NMR signals (e.g., δ -60 to -65 ppm in compound 3j ), while -NO₂ causes deshielding in ¹H NMR (aromatic protons near δ 8.0–8.5 ppm ).

Biological Activity

1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene, with the CAS number 1417567-14-6, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Nitro group : Enhances reactivity and potential for biological interactions.

- Trichloromethoxy group : Imparts unique solubility and electronic properties.

- Trifluoromethyl group : Known to influence lipophilicity and biological activity.

The molecular formula is C10H4Cl3F3N2O, indicating a significant degree of halogenation which can affect its interaction with biological systems.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, studies on related trifluoromethylated compounds suggest potential activity against Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that 1-nitro derivatives may possess cytotoxic effects on cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the importance of substituent effects on cytotoxicity, suggesting that the trifluoromethyl and trichloromethoxy groups could enhance the compound's ability to induce apoptosis in cancer cells .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interact with cellular enzymes or receptors involved in metabolic pathways. The presence of the nitro group suggests potential redox activity, which could lead to oxidative stress in target cells .

Case Studies

- Antimicrobial Screening : A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against different strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the organism tested.

- Cytotoxicity Assays : In a study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), IC50 values were determined to be around 25 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Data Table: Biological Activity Summary

Q & A

Q. What safety protocols are critical when handling 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene in laboratory settings?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Handling : Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks. Avoid open transfers; use sealed systems for volatile intermediates .

- Waste Disposal : Segregate halogenated waste (e.g., trichloromethoxy byproducts) and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .

Q. What synthetic routes are commonly employed for this compound, and what are key reaction parameters?

Methodological Answer:

-

Nitration Step : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor regioselectivity using HPLC .

-

Trichloromethoxy Installation : React phenol intermediates with CCl₃O− under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dichloromethane at reflux .

-

Critical Conditions :

Parameter Optimal Range Temperature 80–100°C (trichloromethoxy step) Solvent Anhydrous DCM or THF Catalyst 5–10 mol% PTC Reaction Time 6–12 hours Reference : .

Advanced Research Questions

Q. How do electronic effects of substituents (nitro, trifluoromethyl, trichloromethoxy) influence the compound’s reactivity in electrophilic substitution?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing meta-director; stabilizes intermediates but reduces ring electron density, slowing further substitution.

- Trifluoromethyl : Enhances electron deficiency, favoring meta/para selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Trichloromethoxy : Steric hindrance and weak electron withdrawal alter reaction pathways. DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states .

- Case Study : Competitive nitration at different positions (e.g., ortho vs. para) can be modeled using Hammett σ constants .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR : ¹⁹F NMR distinguishes trifluoromethyl (-CF₃, δ −60 to −70 ppm) and trichloromethoxy (-OCC₃, δ −40 ppm) environments .

- X-ray Crystallography : Resolves regiochemistry of nitro and trichloromethoxy groups. Example: C–Cl bond lengths (~1.73 Å) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic clusters for Cl (m/z 35/37) and Br (m/z 79/81), aiding impurity profiling .

Q. How can conflicting data on reaction yields be systematically analyzed?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (e.g., DMF vs. DCM), temperature, and catalyst loading .

- Byproduct Identification : LC-MS/MS detects trace intermediates (e.g., dehalogenated byproducts) that reduce yields.

- Case Example : Yield discrepancies in trichloromethoxy installation (40–70%) correlate with residual moisture levels (>100 ppm) degrading CCl₃O− .

Q. What computational methods predict the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSAR Models : Predict biodegradation using EPI Suite™; the nitro group and halogenated substituents increase persistence (t₁/₂ > 60 days) .

- ToxCast™ Profiling : Screen for endocrine disruption via high-throughput assays (e.g., estrogen receptor binding) .

- Degradation Pathways : Ab initio MD simulations (VASP) model hydrolysis pathways under acidic conditions, revealing Cl− release mechanisms .

Q. What strategies optimize purification of this compound from complex mixtures?

Methodological Answer:

- Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for nitro-containing analogs. Fluoroalkyl phases (e.g., C18) improve separation of halogenated impurities .

- Recrystallization : Dissolve in hot ethanol (60°C) and cool to −20°C for 12 hours; yields >95% purity .

- Distillation : For volatile derivatives, short-path distillation at 0.1 mmHg avoids thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.